2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid
Overview
Description
2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid is a chemical compound that features an imidazole ring substituted with an aminophenyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Compounds containing imidazole moieties have been found to be effective against various strains of microorganisms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine and dna based structures , suggesting that it may interact with these biochemical pathways.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities .
Action Environment
Imidazole is amphoteric in nature, showing both acidic and basic properties , which suggests that its action may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with Aminophenyl Group: The imidazole ring is then subjected to a substitution reaction with 3-nitrobenzyl bromide to introduce the nitrophenyl group.
Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of Acetic Acid Moiety: Finally, the amino-imidazole intermediate is reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 2-[2-(3-nitrophenyl)-1H-imidazol-1-yl]acetic acid.
Reduction: Reformation of this compound.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as conductive polymers and coordination complexes.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-aminophenyl)-1H-imidazol-1-yl]acetic acid: Similar structure but with the amino group in the para position.
2-[2-(3-nitrophenyl)-1H-imidazol-1-yl]acetic acid: Similar structure but with a nitro group instead of an amino group.
2-[2-(3-aminophenyl)-1H-imidazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid is unique due to the specific positioning of the amino group on the phenyl ring and the presence of the acetic acid moiety. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[2-(3-aminophenyl)imidazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-9-3-1-2-8(6-9)11-13-4-5-14(11)7-10(15)16/h1-6H,7,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCIUPRLOYUAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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